molecular formula C6H4BrClN2O2 B2999068 5-Bromo-4-chloro-2-methyl-3-nitropyridine CAS No. 1805185-07-2

5-Bromo-4-chloro-2-methyl-3-nitropyridine

Cat. No. B2999068
CAS RN: 1805185-07-2
M. Wt: 251.46
InChI Key: POVUIXREVCHABT-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-methyl-3-nitropyridine is a chemical compound with the CAS Number: 1805185-07-2 . It has a molecular weight of 251.47 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4BrClN2O2/c1-3-6 (10 (11)12)5 (8)4 (7)2-9-3/h2H,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-4-chloro-2-methyl-3-nitropyridine are not available, it’s known that nitropyridines can undergo a variety of reactions, including electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 251.47 . Unfortunately, other specific physical and chemical properties like boiling point, density, etc., were not found in the available resources.

Safety and Hazards

The compound is classified as an irritant . It’s recommended to handle it with appropriate safety measures, including wearing protective clothing and avoiding inhalation or contact with skin and eyes .

Future Directions

The compound is used as a reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) . This suggests potential applications in the development of new pharmaceuticals.

properties

IUPAC Name

5-bromo-4-chloro-2-methyl-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O2/c1-3-6(10(11)12)5(8)4(7)2-9-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVUIXREVCHABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1[N+](=O)[O-])Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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